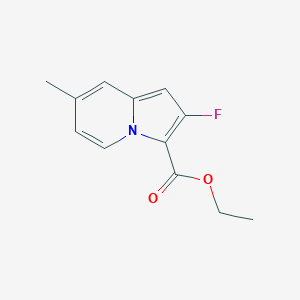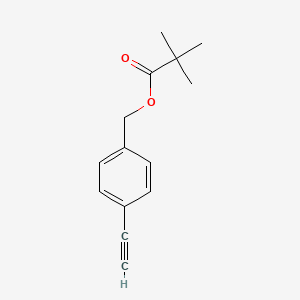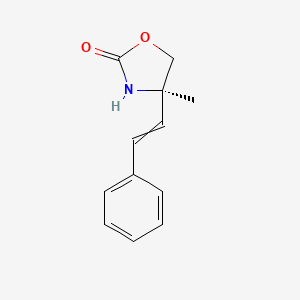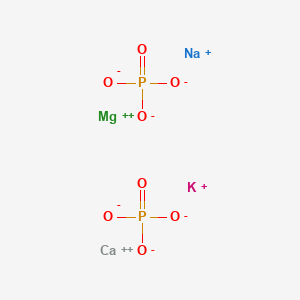
Calcium magnesium potassium sodium phosphate (1/1/1/1/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium magnesium potassium sodium phosphate (1/1/1/1/2) is a complex inorganic compound that combines essential minerals such as calcium, magnesium, potassium, sodium, and phosphate in a specific stoichiometric ratio. These minerals play crucial roles in various biological and chemical processes, making this compound significant in multiple fields, including medicine, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of calcium magnesium potassium sodium phosphate (1/1/1/1/2) typically involves the reaction of soluble salts of calcium, magnesium, potassium, and sodium with a phosphate source under controlled conditions. For instance, calcium chloride, magnesium chloride, potassium chloride, and sodium chloride can be reacted with phosphoric acid or a phosphate salt like sodium phosphate in an aqueous solution. The reaction conditions, such as pH, temperature, and concentration, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale precipitation reactions where the soluble salts are mixed in a reactor with a phosphate source. The resulting precipitate is then filtered, washed, and dried to obtain the final product. The process parameters, such as mixing speed, temperature, and pH, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
Calcium magnesium potassium sodium phosphate (1/1/1/1/2) can undergo various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing ions that form insoluble phosphates, it can precipitate out of solution.
Acid-Base Reactions: It can react with acids to release phosphate ions and corresponding salts of calcium, magnesium, potassium, and sodium.
Complexation Reactions: It can form complexes with chelating agents, altering its solubility and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids like hydrochloric acid, sulfuric acid, and nitric acid, as well as chelating agents like EDTA. Reaction conditions such as temperature, pH, and concentration are adjusted based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with hydrochloric acid may produce calcium chloride, magnesium chloride, potassium chloride, sodium chloride, and phosphoric acid.
科学研究应用
Calcium magnesium potassium sodium phosphate (1/1/1/1/2) has diverse applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: It plays a role in studies related to mineral metabolism, bone health, and cellular functions.
Medicine: It is investigated for its potential in treating mineral deficiencies and as a supplement in bone health.
Industry: It is used in the production of fertilizers, food additives, and as a buffering agent in various industrial processes.
作用机制
The mechanism of action of calcium magnesium potassium sodium phosphate (1/1/1/1/2) involves its dissociation into individual ions in aqueous solutions. These ions participate in various biochemical pathways:
Calcium: Essential for bone formation, muscle contraction, and nerve function.
Magnesium: Involved in enzyme activation, DNA synthesis, and muscle function.
Potassium: Crucial for maintaining cellular osmotic balance and nerve impulse transmission.
Sodium: Important for fluid balance, nerve function, and muscle contraction.
Phosphate: Plays a role in energy metabolism, DNA/RNA synthesis, and bone health.
相似化合物的比较
Similar Compounds
Calcium phosphate: Primarily used in bone health and as a supplement.
Magnesium phosphate: Used in supplements and as a laxative.
Potassium phosphate: Used in medicine to treat hypophosphatemia and as a food additive.
Sodium phosphate: Used as a laxative and in food processing.
Uniqueness
Calcium magnesium potassium sodium phosphate (1/1/1/1/2) is unique due to its combination of multiple essential minerals in a single compound. This unique composition allows it to simultaneously address deficiencies in calcium, magnesium, potassium, sodium, and phosphate, making it valuable in both research and practical applications.
属性
CAS 编号 |
650635-99-7 |
|---|---|
分子式 |
CaKMgNaO8P2 |
分子量 |
316.41 g/mol |
IUPAC 名称 |
calcium;magnesium;potassium;sodium;diphosphate |
InChI |
InChI=1S/Ca.K.Mg.Na.2H3O4P/c;;;;2*1-5(2,3)4/h;;;;2*(H3,1,2,3,4)/q+2;+1;+2;+1;;/p-6 |
InChI 键 |
OYORWQCJNIIIRT-UHFFFAOYSA-H |
规范 SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Mg+2].[K+].[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin](/img/structure/B12603276.png)
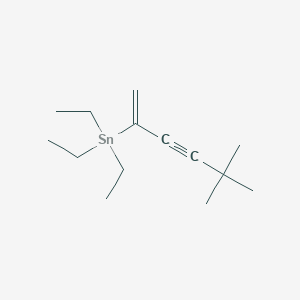
![Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane](/img/structure/B12603280.png)
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one](/img/structure/B12603284.png)
![6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline](/img/structure/B12603292.png)
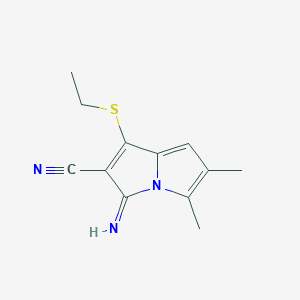
![2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro-](/img/structure/B12603303.png)
![6-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12603309.png)
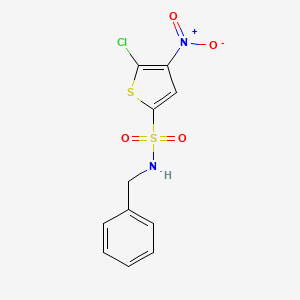
![4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole](/img/structure/B12603316.png)
![3-Azabicyclo[3.1.0]hexane, 3-(2-methoxyethyl)-1-(4-methylphenyl)-](/img/structure/B12603320.png)
